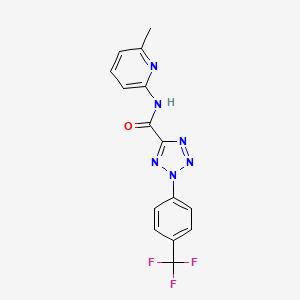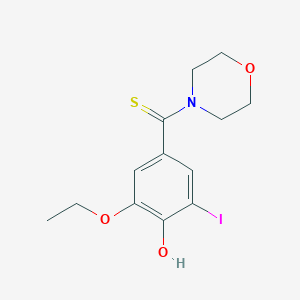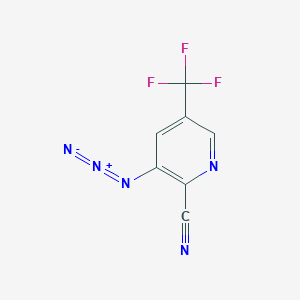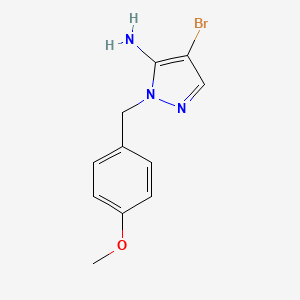
N-(6-methylpyridin-2-yl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(6-methylpyridin-2-yl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide is a useful research compound. Its molecular formula is C15H11F3N6O and its molecular weight is 348.289. The purity is usually 95%.
BenchChem offers high-quality N-(6-methylpyridin-2-yl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(6-methylpyridin-2-yl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Medicinal Chemistry Strategies
N-(6-methylpyridin-2-yl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide is explored for its potential in cancer therapy. Linton et al. (2011) focused on modifying the structure of similar compounds to reduce metabolism mediated by aldehyde oxidase, an approach that could enhance the effectiveness of cancer treatments (Linton et al., 2011).
Antiallergic Applications
Honma et al. (1983) described the synthesis of related compounds, showing significant antiallergic activity. This research suggests the potential of N-(6-methylpyridin-2-yl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide in developing antiallergic drugs (Honma et al., 1983).
Inhibitors for NF-kappaB and AP-1 Gene Expression
Palanki et al. (2000) explored derivatives of N-(6-methylpyridin-2-yl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide as inhibitors of NF-kappaB and AP-1 gene expression. Such inhibitors are crucial in regulating immune responses and could be significant in treating various diseases (Palanki et al., 2000).
Cytotoxic Activity in Cancer Therapy
Research by Deady et al. (2000) on benzimidazo[2,1-a]isoquinolines, structurally related to N-(6-methylpyridin-2-yl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide, indicates the potential cytotoxic activity against cancer cells. This could guide the development of new anticancer drugs (Deady et al., 2000).
Anticancer and Anti-5-Lipoxygenase Agents
Rahmouni et al. (2016) synthesized novel pyrazolopyrimidines derivatives, indicating the potential of related compounds, like N-(6-methylpyridin-2-yl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide, as anticancer and anti-5-lipoxygenase agents (Rahmouni et al., 2016).
PARP Inhibition for Cancer Treatment
Penning et al. (2010) researched on benzimidazole carboxamide poly(ADP-ribose) polymerase inhibitors, suggesting the role of structurally similar compounds in inhibiting PARP, an enzyme involved in DNA repair, which is a promising target in cancer therapy (Penning et al., 2010).
Potential in Neuroimaging
Wang et al. (2018) synthesized a compound structurally related to N-(6-methylpyridin-2-yl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide for use in PET imaging of the IRAK4 enzyme, suggesting its potential application in neuroimaging and neuroinflammation studies (Wang et al., 2018).
Propiedades
IUPAC Name |
N-(6-methylpyridin-2-yl)-2-[4-(trifluoromethyl)phenyl]tetrazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F3N6O/c1-9-3-2-4-12(19-9)20-14(25)13-21-23-24(22-13)11-7-5-10(6-8-11)15(16,17)18/h2-8H,1H3,(H,19,20,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPZDGXWOMZNRKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)C2=NN(N=N2)C3=CC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F3N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-methylpyridin-2-yl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(benzylthio)-1-(pyridin-3-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2918688.png)


![N-cyclopentyl-2-[[5-[(4-fluorophenyl)carbamoylamino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide](/img/structure/B2918693.png)
![3-(2-Chlorophenyl)-5-{[2-nitro-5-(phenylsulfanyl)phenyl]methylene}-2-thioxo-1,3-thiazolan-4-one](/img/structure/B2918694.png)
![1-[2-[Methyl(prop-2-enoyl)amino]acetyl]-N-propylpiperidine-4-carboxamide](/img/structure/B2918696.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(4-fluorophenyl)acetamide](/img/structure/B2918698.png)
![N-[5-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-thiophen-2-ylacetamide](/img/structure/B2918699.png)

![(2R)-2-(7,7-Difluoro-1-bicyclo[4.1.0]heptanyl)propan-1-ol](/img/structure/B2918701.png)


![(E)-N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3-(furan-2-yl)acrylamide](/img/structure/B2918704.png)